1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile
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Overview
Description
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C13H13N3 and a molecular weight of 211.27 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1-cyclopentyl-1H-benzimidazole with cyanogen bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity and leading to various biological responses . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile can be compared with other benzimidazole derivatives, such as:
1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile: This compound has a similar structure but with a methyl group at the 2-position, which may alter its chemical and biological properties.
1-Cyclopentyl-1,3-benzodiazole-5-carboxamide: The carboxamide group in this compound provides different reactivity and potential biological activities compared to the carbonitrile group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-cyclopentylbenzimidazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-8-10-5-6-13-12(7-10)15-9-16(13)11-3-1-2-4-11/h5-7,9,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSJMFKJCNVQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2C=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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